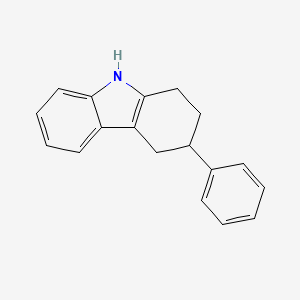

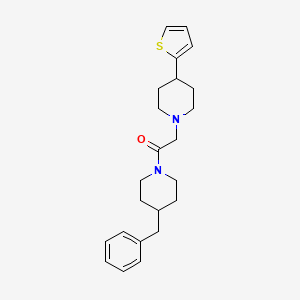

![molecular formula C14H14N4O2S B2480758 N-(6-metoxi benzo[d]tiazol-2-il)-1,4-dimetil-1H-pirazol-3-carboxamida CAS No. 1203362-26-8](/img/structure/B2480758.png)

N-(6-metoxi benzo[d]tiazol-2-il)-1,4-dimetil-1H-pirazol-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.

BenchChem offers high-quality N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de la N-(6-metoxi benzo[d]tiazol-2-il)-1,4-dimetil-1H-pirazol-3-carboxamida:

Actividad Anticancerígena

Este compuesto ha mostrado propiedades anticancerígenas prometedoras. Se ha evaluado su citotoxicidad contra varias líneas celulares de cáncer, incluidas Colo205, U937, MCF7 y A549. El compuesto induce el arresto del ciclo celular G2/M y aumenta significativamente los niveles de p53, lo que lleva a la apoptosis a través de las vías mitocondriales . Esto lo convierte en un candidato potencial para futuras pruebas biológicas en modelos de cáncer de colon in vivo.

Propiedades Antiinflamatorias

La investigación ha demostrado que los derivados de este compuesto exhiben una actividad antiinflamatoria significativa. Estos derivados inhiben las enzimas COX-1 y COX-2, que son actores clave en el proceso inflamatorio. Los compuestos han mostrado altos valores de IC50 para la inhibición de COX-1 y excelentes índices de selectividad COX-2, lo que los convierte en candidatos potenciales para el desarrollo de fármacos antiinflamatorios .

Inhibición de la Corrosión

El compuesto ha sido estudiado por sus propiedades de inhibición de la corrosión, particularmente en acero de bajo carbono. Forma una capa protectora densa en la superficie del metal a través de interacciones mixtas, lo que se confirma mediante técnicas de análisis de superficie como la microscopía de fuerza atómica (AFM) y la microscopía electrónica de barrido (SEM). Esta aplicación es crucial para extender la vida útil de las estructuras metálicas y reducir los costos de mantenimiento .

Mecanismo De Acción

Target of Action

Similar compounds have shown to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets to alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .

Biochemical Pathways

The compound appears to affect the p53 pathway, which regulates the equilibrium between rapid cell proliferation and apoptosis . The compound may induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This could lead to alterations in the balance of key mitochondrial proteins, resulting in apoptosis .

Pharmacokinetics

Similar compounds have shown cytotoxicity against various cancer cell lines , suggesting that they can be absorbed and distributed to the site of action.

Result of Action

The compound’s action results in the regulation of cell cycle and apoptosis via the activation of p53 through mitochondrial-dependent pathways . This leads to an increase in the levels of p53 in treated cells, altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, and ultimately resulting in apoptosis .

Análisis Bioquímico

Biochemical Properties

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown potential in modulating the activity of enzymes involved in cell cycle regulation and apoptosis. Specifically, it has been found to interact with p53, a crucial tumor suppressor protein, leading to its activation and subsequent induction of apoptosis in cancer cells . Additionally, N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can alter the balance of mitochondrial proteins such as Bcl-2 and Bax, further promoting apoptotic pathways .

Cellular Effects

The effects of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide on cellular processes are profound. It has been demonstrated to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, particularly those involved in apoptosis and cell survival. By activating p53 and altering the expression of key mitochondrial proteins, N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can trigger programmed cell death in cancer cells . Furthermore, it affects gene expression by modulating the transcriptional activity of p53 and other related genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the activation of p53, which occurs through direct binding interactions with the protein . This binding enhances the stability and activity of p53, leading to increased transcription of pro-apoptotic genes and suppression of anti-apoptotic genes . Additionally, this compound can inhibit specific enzymes involved in cell cycle progression, further contributing to its anti-proliferative effects . The changes in gene expression induced by N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide are mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of apoptotic pathways and continuous inhibition of cell proliferation . In vivo studies are needed to further elucidate the long-term effects and potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively induce apoptosis and inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and subsequent conjugation of this compound, leading to the formation of water-soluble metabolites that can be excreted from the body . The interactions of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide with these enzymes can also affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its accumulation in specific cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in targeting cancer cells . Additionally, the transport and distribution of this compound can be affected by factors such as tissue perfusion and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is critical for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications . Additionally, its localization in the nucleus has been observed, where it can interact with transcription factors and influence gene expression . The dual localization of this compound in the mitochondria and nucleus underscores its multifaceted role in regulating cellular processes .

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(20-3)6-11(10)21-14/h4-7H,1-3H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHORUHDIMYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

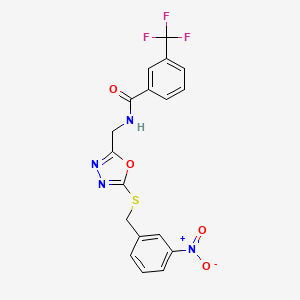

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)

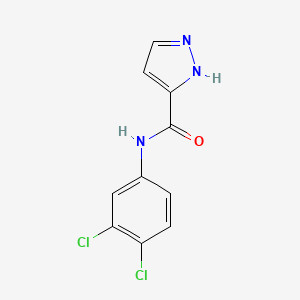

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

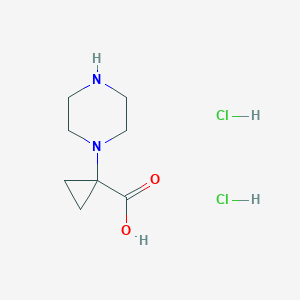

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)